

# 5-Bromopicolinonitrile: A Versatile Building Block in Medicinal Chemistry and Materials Science

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## Compound of Interest

Compound Name: 5-Bromopicolinonitrile

Cat. No.: B014956

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromopicolinonitrile**, a halogenated pyridine derivative, has emerged as a crucial intermediate in the synthesis of a diverse array of functional molecules. Its unique electronic properties and reactive sites make it a valuable scaffold in the development of novel therapeutic agents and advanced organic materials. This technical guide provides a comprehensive review of the synthesis, chemical properties, and significant applications of **5-Bromopicolinonitrile**, with a focus on its role in medicinal chemistry and materials science. For clarity and ease of comparison, all quantitative data is summarized in structured tables. Detailed experimental protocols for key reactions are provided, and complex relationships are visualized through diagrams.

## Physicochemical Properties

**5-Bromopicolinonitrile** is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrN <sub>2</sub>	[1]
Molecular Weight	183.01 g/mol	[1]
Appearance	White to off-white powder/crystal	[2]
Melting Point	88 - 92 °C	N/A
Solubility	Soluble in dichloromethane, chloroform; Insoluble in water	N/A
CAS Number	97483-77-7	[3]

## Spectroscopic Data

The structural characterization of **5-Bromopicolinonitrile** is accomplished through various spectroscopic techniques. A summary of the available data is presented below. While specific peak lists are not readily available in the public domain, typical chemical shifts and vibrational frequencies can be inferred from the known structure and related compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **5-Bromopicolinonitrile** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nitrile group and the bromine atom.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom of the nitrile group will appear at a characteristic downfield shift.

### Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromopicolinonitrile** is characterized by the presence of a sharp, strong absorption band corresponding to the C≡N stretching vibration.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
C≡N (Nitrile)	~2230
C=C, C=N (Aromatic ring)	~1600-1400
C-H (Aromatic)	~3100-3000
C-Br	~600-500

## Mass Spectrometry

The mass spectrum of **5-Bromopicolinonitrile** will exhibit a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Ion	m/z
[M] <sup>+</sup> (with <sup>79</sup> Br)	182
[M+2] <sup>+</sup> (with <sup>81</sup> Br)	184

## Synthesis of 5-Bromopicolinonitrile

A common synthetic route to **5-Bromopicolinonitrile** involves the dehydration of 5-bromopicolinamide.

## Experimental Protocol: Synthesis from 5-Bromopicolinamide

This procedure outlines the conversion of 5-bromopicolinamide to **5-Bromopicolinonitrile**.

Materials:

- 5-bromopicolinamide
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Toluene (dry)

- Ice
- 2N Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- To a mixture of 5-bromopicolinamide (1.0 eq) in dry toluene, add phosphorus oxychloride (2.5 eq).
- Heat the mixture to reflux for 2 hours.
- Cool the reaction mixture and pour it into a mixture of ice and water.
- Basify the mixture to a pH of 12 with a 2N NaOH solution.
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).
- Collect the fractions containing the desired product and evaporate the solvent to yield **5-Bromopicolinonitrile** as a solid.

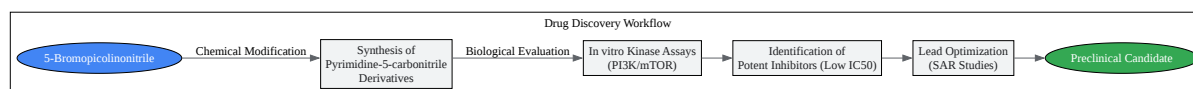
## Applications in Medicinal Chemistry

**5-Bromopicolinonitrile** serves as a key building block for the synthesis of various biologically active molecules, particularly as inhibitors of protein kinases and other enzymes implicated in disease.

### PI3K/mTOR Inhibitors

Derivatives of pyrimidine-5-carbonitrile, which can be synthesized from precursors like **5-Bromopicolinonitrile**, have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).<sup>[4][5]</sup> These enzymes are central components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.<sup>[6][7][8]</sup>

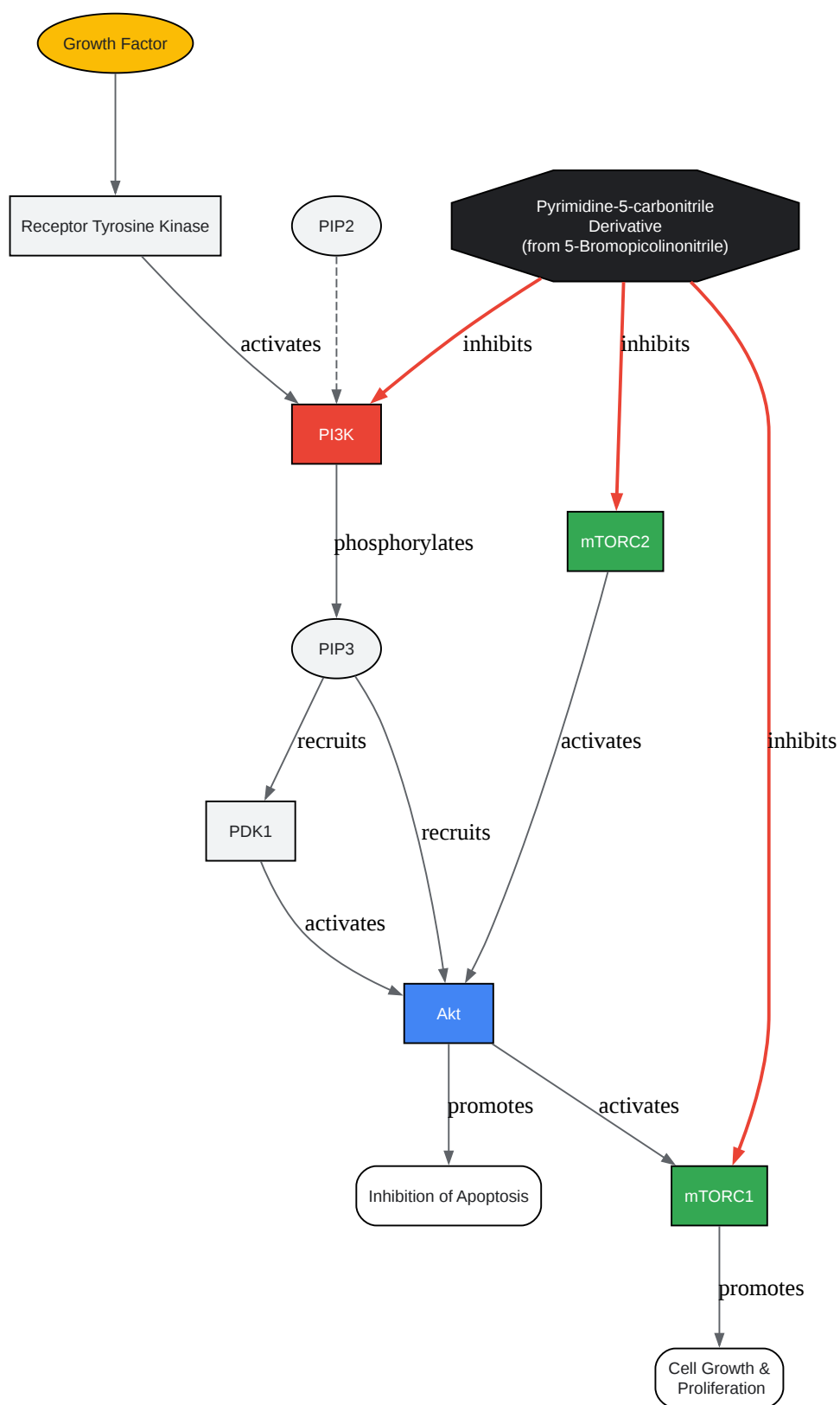
The general workflow for the discovery of such inhibitors is depicted below.



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Caption: Drug discovery workflow for PI3K/mTOR inhibitors.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular processes. Its inhibition by molecules derived from **5-Bromopicolinonitrile** offers a promising strategy for cancer therapy.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

## Antiprotozoal Agents

Aza-terphenyl diamidines, synthesized using **5-Bromopicolinonitrile** as a starting material, have demonstrated significant in vitro activity against protozoan parasites such as *Trypanosoma brucei rhodesiense* and *Plasmodium falciparum*.<sup>[9][10][11]</sup> Some of these compounds exhibit IC<sub>50</sub> values in the low nanomolar range. The proposed mechanism of action for these compounds involves binding to the minor groove of DNA.<sup>[11]</sup>

Compound Type	Target Organism	IC <sub>50</sub> (nM)	Reference
Aza-terphenyl diamidines	<i>Trypanosoma brucei rhodesiense</i>	< 10	<sup>[10]</sup>
<i>Plasmodium falciparum</i>	< 10	<sup>[10]</sup>	

## Applications in Materials Science

The reactivity of the bromine and nitrile functionalities in **5-Bromopicolinonitrile** makes it a valuable precursor for the synthesis of novel organic electronic materials, particularly for use in organic solar cells.

### Organic Solar Cells

**5-Bromopicolinonitrile** can be utilized in the synthesis of pyridine-capped diketopyrrolopyrrole (PyDPP), a building block for low band-gap copolymers.<sup>[12]</sup> These copolymers can function as electron donors in the active layer of polymer solar cells. A solar cell device based on a copolymer derived from a PyDPP monomer exhibited a promising power conversion efficiency (PCE) of 4.9%.<sup>[12]</sup>

The synthesis of such copolymers often involves cross-coupling reactions like Suzuki or Sonogashira couplings to build the polymer backbone.

## Experimental Protocol: Suzuki Cross-Coupling Reaction (General)

This protocol provides a general procedure for the Suzuki cross-coupling of an aryl bromide, such as **5-Bromopicolinonitrile**, with an arylboronic acid.<sup>[13][14][15][16]</sup>

Materials:

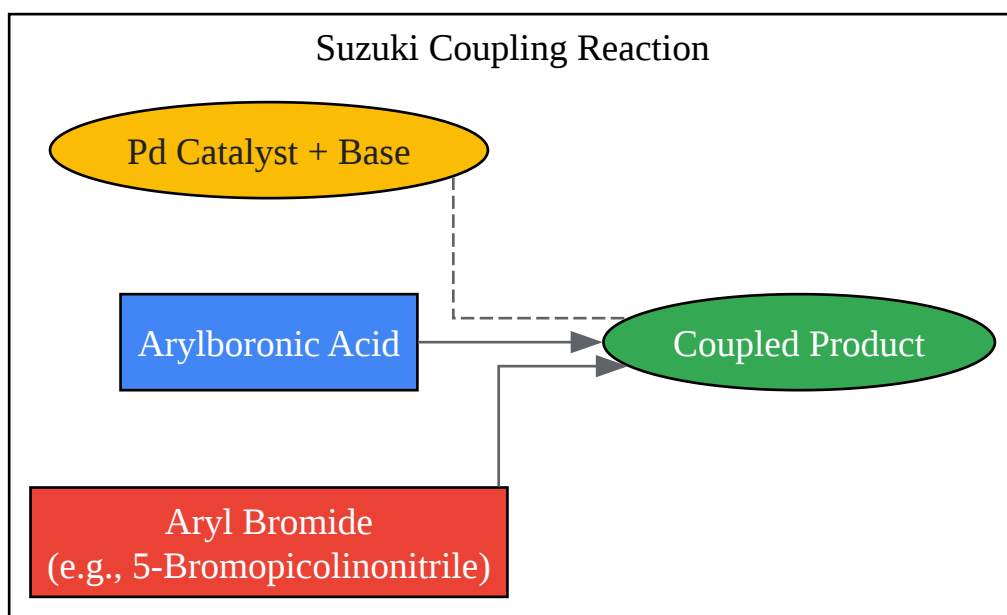
- **5-Bromopicolinonitrile** (or other aryl bromide)
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., 1,4-dioxane/water, toluene/water)
- Inert gas (Argon or Nitrogen)
- Ethyl acetate
- Water
- Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03-0.05 eq), and base (2.5-4.0 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
- Heat the reaction mixture to 80-120 °C with vigorous stirring.



- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ .
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: Schematic of a Suzuki cross-coupling reaction.

## Experimental Protocol: Sonogashira Cross-Coupling Reaction (General)

This protocol outlines a general procedure for the Sonogashira cross-coupling of an aryl bromide like **5-Bromopicolinonitrile** with a terminal alkyne.<sup>[17][18][19][20][21]</sup>

## Materials:

- **5-Bromopicolinonitrile** (or other aryl bromide)
- Terminal alkyne
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{CF}_3\text{COO})_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Ligand (e.g.,  $\text{PPh}_3$ )
- Base (e.g.,  $\text{Et}_3\text{N}$ )
- Solvent (e.g., THF, DMF)
- Inert gas (Nitrogen)

## Procedure:

- Under a nitrogen atmosphere, add the palladium catalyst, ligand, and  $\text{CuI}$  to a round-bottomed flask.
- Add the solvent and stir for a short period.
- Add the aryl bromide, terminal alkyne, and base.
- Heat the reaction mixture (e.g., to  $100\text{ }^\circ\text{C}$ ) for several hours.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture and pour it into a saturated aqueous solution of sodium chloride.
- Extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

## Conclusion

**5-Bromopicolinonitrile** is a highly versatile and valuable building block in modern organic synthesis. Its utility in the construction of complex molecules for medicinal chemistry and materials science is well-established. The ability to readily participate in cross-coupling reactions and other transformations allows for the generation of diverse molecular architectures with a wide range of functional properties. For researchers and developers in these fields, a thorough understanding of the reactivity and synthetic potential of **5-Bromopicolinonitrile** is essential for the advancement of new technologies and therapies.

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